molecular formula C23H23O2P B14132734 2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one CAS No. 89091-86-1

2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one

Cat. No.: B14132734
CAS No.: 89091-86-1
M. Wt: 362.4 g/mol
InChI Key: RLKULRHZMZNVKC-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with appropriate alkylating agents under controlled conditions. One common method includes the use of a Grignard reagent, where the diphenylphosphine oxide reacts with a suitable alkyl halide in the presence of a magnesium catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Solvent-impregnated resins and ionic liquids may be used to facilitate the extraction and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the phosphoryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may also modulate signaling pathways by interacting with specific receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphoryl azide: Known for its use in azide-alkyne cycloaddition reactions.

    Diphenylphosphine oxide: A precursor in the synthesis of various organophosphorus compounds.

    Triphenylphosphine oxide: Commonly used as a byproduct in many organic reactions involving phosphines.

Uniqueness

2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds.

Properties

CAS No.

89091-86-1

Molecular Formula

C23H23O2P

Molecular Weight

362.4 g/mol

IUPAC Name

2-diphenylphosphoryl-3-methyl-1-phenylbutan-1-one

InChI

InChI=1S/C23H23O2P/c1-18(2)23(22(24)19-12-6-3-7-13-19)26(25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,23H,1-2H3

InChI Key

RLKULRHZMZNVKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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